![molecular formula C15H25NO5 B2928560 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 1824084-93-6](/img/structure/B2928560.png)
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid” is a chemical substance with the CAS Number 1363381-87-6 . It has a molecular formula of C15H24NO4 and a molecular weight of 282.35500 .
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of which one atom is common . The presence of oxygen (O), nitrogen (N), and carbon © atoms in the ring system indicates that this compound may have interesting chemical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The exact mass is 282.17100 and it has a LogP value of 1.49160 . These properties can give us insights into the compound’s behavior under different conditions.Scientific Research Applications
Epigenetic Modulation
Research has explored the combination of DNA-hypomethylating agents with histone deacetylase inhibitors for treating leukemia, highlighting the significance of manipulating epigenetic marks in cancer therapy. For example, a study on the combination of 5-aza-2'-deoxycytidine (decitabine) with valproic acid in leukemia patients demonstrated promising results, including objective responses and complete remissions in a subset of patients. This approach was associated with the transient reversal of aberrant epigenetic marks, suggesting potential applications of related compounds in epigenetic modulation and cancer treatment (Garcia-Manero et al., 2006).
Metabolism and Excretion Studies
The pharmacokinetics, metabolism, and excretion of new compounds are critical areas of research for drug development. For instance, a study on DU-6859a, a fluoroquinolone, provided insights into its absorption, metabolism, and excretion in humans, highlighting the importance of understanding these processes for novel therapeutic agents. This research helps in predicting the behavior of new chemical entities in the human body, their safety profiles, and their therapeutic potential (Nakashima et al., 1995).
Chemical Exposure and Toxicology
Understanding the toxicological impact and exposure levels of chemicals, especially those used in agriculture or as part of consumer products, is crucial. For example, a study on biomonitoring technical grade 1-alkoxy-2-propanol acetates through urinary 2-alkoxypropionic acids demonstrated a method to assess exposure to potentially harmful chemicals. This research area is essential for regulatory purposes, public health, and safety assessments (Laitinen, 1997).
Antifibrinolytic Properties
Research on compounds with antifibrinolytic properties, such as amino methyl cyclohexane carboxylic acid (AMCA), explores their potential in managing bleeding disorders. These studies can lead to the development of new therapeutic agents for conditions requiring the modulation of fibrinolysis, offering insights into the clinical applications of compounds with similar mechanisms of action (Andersson et al., 2009).
properties
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(20-10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXJFNXIXOXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid | |
CAS RN |
1824084-93-6 |
Source
|
Record name | 2-{8-[(tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.